N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-5-3-7-13(11(10)2)18-15(21)9-23-16-12-6-4-8-14(12)19-17(22)20-16/h3,5,7H,4,6,8-9H2,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSCCZBDHOWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopenta[d]pyrimidine core linked to a dimethylamino propyl side chain and a dimethylphenyl acetamide group. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide |
| Molecular Formula | C22H30N4O2S |
| Molecular Weight | 414.57 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Case Study : A study conducted on various cancer cell lines demonstrated that derivatives of cyclopenta[d]pyrimidines showed promising results in inhibiting cell proliferation and inducing cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Preliminary tests against bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibited moderate antibacterial activity.
- Mechanism : It is hypothesized that the sulfur atom in the structure may play a crucial role in disrupting bacterial cell wall synthesis.
Pharmacological Studies
Pharmacological assessments have been conducted to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide:
| Study Type | Findings |
|---|---|
| Toxicity Tests | Acute toxicity studies suggest a favorable safety profile with no significant adverse effects at therapeutic doses. |
| Bioavailability | Research indicates reasonable bioavailability; however, further studies are needed to optimize formulation for clinical use. |
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Cyclopenta[d]pyrimidine Derivatives | Anticancer and antimicrobial effects | Structural similarity but different side chains affecting potency |
| Dimethylamino Propyl Derivatives | Variable efficacy against different pathogens | Focus on side chain modifications for enhanced activity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrimidinone Derivatives
Structural and Functional Insights
- Core Heterocycle Variations: The cyclopenta[d]pyrimidinone core in the target compound offers a rigid, planar structure conducive to intercalation or enzyme binding. In contrast, thieno-pyrimidine () introduces sulfur atoms that might alter electronic properties .
Substituent Effects :
- 2,3-Dimethylphenyl vs. 2,3-dichlorophenyl : The dimethyl group increases lipophilicity, while chlorine atoms () provide electronegativity and steric bulk, possibly improving target selectivity .
- Sulfanyl vs. Thio Bridges : Both groups facilitate hydrogen bonding, but the sulfanyl acetamide in the target compound may offer greater conformational flexibility compared to the thioether in .
Physicochemical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
